8-Methylnaphthalen-2-amine
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Overview
Description
8-Methylnaphthalen-2-amine is a chemical compound with the molecular formula C11H11N and a molecular weight of 157.216. It is available for purchase from various chemical suppliers .
Molecular Structure Analysis
The molecular structure of 8-Methylnaphthalen-2-amine consists of a naphthalene ring, which is a polycyclic aromatic hydrocarbon composed of two fused benzene rings, with an amine group (-NH2) attached to the 2nd carbon and a methyl group (-CH3) attached to the 8th carbon .Scientific Research Applications
Enantioselective Recognition
One application of derivatives related to 8-Methylnaphthalen-2-amine is in enantioselective recognition. For example, a study demonstrated the use of a bisphenolnaphthalene derivative for detecting a wide range of chiral amines through circular dichroism, showcasing its potential in chiral analysis and separation technologies (Ghosn & Wolf, 2011).
Friedel–Crafts Alkylation
Another significant application is in the Friedel–Crafts alkylation process. Research has explored the alkylation of 2-methylnaphthalene with long-chain alkenes in environmentally friendly ionic liquids, indicating its importance in the synthesis of complex organic compounds (Zhao et al., 2004).
Ligand for Cu-Catalyzed Couplings
8-Methylnaphthalen-2-amine derivatives also serve as powerful ligands in copper-catalyzed coupling reactions. A particular study highlighted the use of an amide derived from 8-Methylnaphthalen-2-amine for coupling (hetero)aryl halides with sulfinic acid salts, contributing to the synthesis of pharmaceutically important sulfones (Ma et al., 2017).
Microwave-Assisted Aryl Amination
Moreover, the compound's derivatives are utilized in microwave-assisted aryl amination to prepare aminonaphthalenes rapidly. This method offers improvements in yields over traditional conditions, demonstrating its efficiency and potential for various synthetic applications (Wang, Magnin, & Hamann, 2003).
Fluorescent Markers for Lipid Droplets
Finally, 8-Methylnaphthalen-2-amine derivatives have been used in the construction of fluorescent markers for lipid droplets in cells. This application is crucial for biological research and diagnostics, offering tools for visualizing cellular components with high specificity and sensitivity (Ni et al., 2020).
Future Directions
properties
IUPAC Name |
8-methylnaphthalen-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N/c1-8-3-2-4-9-5-6-10(12)7-11(8)9/h2-7H,12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFPFAGBUMADOCT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C=CC2=CC=C1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10704769 |
Source
|
Record name | 8-Methylnaphthalen-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10704769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Methylnaphthalen-2-amine | |
CAS RN |
116530-26-8 |
Source
|
Record name | 8-Methyl-2-naphthalenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=116530-26-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-Methylnaphthalen-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10704769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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